Lipoxygenase Inhibition: 7-Ethoxy-6-fluoro-2-methylquinoxaline Activity in RBL-2H3 Cell-Based Assay
7-Ethoxy-6-fluoro-2-methylquinoxaline has been specifically tested in vitro for inhibition of 5-lipoxygenase (5-LOX) in rat RBL-2H3 cells, a validated cellular model for evaluating compounds that interfere with leukotriene biosynthesis and inflammatory mediator production [1]. This cell-based translocation assay measures the compound's ability to prevent 5-LOX translocation to the nuclear membrane, a critical step in enzymatic activation. While direct comparator data in identical assay format is not available in public domain for close structural analogs, this compound has been identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also demonstrates inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [2].
| Evidence Dimension | 5-Lipoxygenase translocation inhibition in cell-based assay |
|---|---|
| Target Compound Data | Active; tested for inhibitory activity against 5-lipoxygenase translocation inhibitor |
| Comparator Or Baseline | No direct head-to-head comparator data publicly available for closely related 6,7-disubstituted analogs in this specific assay format |
| Quantified Difference | Not quantified in public domain |
| Conditions | Rat RBL-2H3 cells; 5-lipoxygenase translocation assay |
Why This Matters
Documented activity in a specific, target-defined assay provides a validated starting point for SAR exploration, whereas untested generic analogs require de novo assay development and validation.
- [1] ChEMBL Database. CHEMBL619995. The compound was tested for inhibitory activity against 5-lipoxygenase translocation inhibitor in rat RBL-2H3 cells. View Source
- [2] Medical University of Lublin Research Repository. Record details: A potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent. View Source
